molecular formula C14H14F2N2O3 B2392294 Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 312632-14-7

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2392294
CAS No.: 312632-14-7
M. Wt: 296.274
InChI Key: CEOWGVDOODWPMY-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ( 312632-14-7) is a high-purity dihydropyrimidinone derivative with a molecular formula of C14H14F2N2O3 and a molecular weight of 296.27 g/mol . This compound is part of the dihydropyrimidinone (DHPM) class of heterocycles, which are recognized in medicinal chemistry as privileged scaffolds due to their wide range of biological activities and ability to interact with diverse biological targets . The core structure is related to SNAP 7941, a well-known melanin-concentrating hormone (MCH1) receptor antagonist that has been used in neurological research, particularly in studies investigating the voiding reflex in rat models . Researchers value this and related scaffolds for generating libraries with significant structural diversity for biological screening . This product is offered with a typical purity of 96% to 97% and should be stored at 2-8°C . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound has associated hazard warnings. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)9-5-4-8(15)6-10(9)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOWGVDOODWPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The Biginelli reaction forms the backbone of DHPM synthesis. For the target compound, the reaction involves three components:

  • 2,4-Difluorobenzaldehyde as the aldehyde component, introducing the difluorophenyl moiety.
  • Ethyl Acetoacetate as the β-ketoester, contributing the methyl and ester groups.
  • Urea or Thiourea as the urea component, enabling cyclization.

The mechanism proceeds through acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-ketoester and cyclization to form the pyrimidinone core. Lewis acids like zirconium chloride (ZrCl₄) accelerate this process by activating the aldehyde and stabilizing intermediates.

Standard Protocol

A representative procedure involves refluxing 2,4-difluorobenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (12 mmol) in ethanol with ZrCl₄ (10 mol%) for 6–8 hours. The crude product is purified via recrystallization from ethanol, yielding 86–88% of the target compound.

Catalytic Systems and Optimization

Lewis Acid Catalysts

ZrCl₄ is the most effective catalyst, achieving yields >85% under reflux conditions. Comparative studies show:

Table 1: Catalyst Screening for DHPM Synthesis

Catalyst Solvent Temperature Yield (%) Reference
ZrCl₄ (10 mol%) Ethanol Reflux 86–88
None Solvent-free 80°C 75
HCl Ethanol Reflux 68

ZrCl₄ outperforms protic acids like HCl due to its dual role in activating the aldehyde and stabilizing the cyclic transition state.

Solvent-Free Conditions

Solvent-free methods eliminate side reactions and simplify purification. Heating 2,4-difluorobenzaldehyde, ethyl acetoacetate, and urea at 80°C for 4 hours without solvent yields 75% product. This approach reduces environmental impact but requires precise temperature control to prevent decomposition.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent describes using microwave reactors (100°C, 40 minutes) with ZrCl₄ in ethanol, achieving 90% yield. This method enhances reproducibility and is scalable for industrial applications.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol or ethanol-water mixtures, yielding >97% purity. Solvent choice affects crystal morphology; ethanol-water (3:1) produces needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

Preparative HPLC with acetonitrile-water gradients (0.1% TFA) resolves byproducts like unreacted β-ketoester, achieving 99% purity for pharmacological studies.

Scalability and Industrial Considerations

Kilogram-Scale Production

A patented method scales the Biginelli reaction to kilogram quantities using ZrCl₄ in ethanol under reflux, with yields consistent at 85%. Key considerations include:

  • Cost Efficiency : ZrCl₄ is reusable for up to five cycles without yield loss.
  • Waste Management : Ethanol is recycled via distillation, aligning with green chemistry principles.

Regulatory Compliance

The compound’s synthesis adheres to ICH guidelines, with residual solvents (ethanol) controlled to <500 ppm.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

Method Yield (%) Time Purity (%) Scalability
ZrCl₄/Ethanol 86–88 6–8 h 97 High
Solvent-Free 75 4 h 95 Moderate
Microwave/ZrCl₄ 90 40 min 99 High

Microwave-assisted synthesis offers the best balance of yield and efficiency, though solvent-free methods are preferable for small-scale, eco-friendly production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Several studies have indicated that ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It disrupts cell cycle progression and induces apoptosis in various cancer cell lines.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast and lung cancer cells at micromolar concentrations. The IC50 values were reported to be lower than those of standard chemotherapeutic agents .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results show promising antibacterial effects comparable to conventional antibiotics.
  • Research Findings : A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, indicating potential for development into a new class of antimicrobial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its application in drug development:

  • Absorption and Distribution : Preliminary studies suggest good oral bioavailability and distribution in tissues.
  • Toxicity Studies : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerBreast Cancer Cells12
Lung Cancer Cells15
AntimicrobialStaphylococcus aureus8
Escherichia coli10

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural features include:

  • 2,4-Difluorophenyl group : Electron-withdrawing fluorine atoms modulate electronic density and polarity.
  • Ethyl ester : Enhances lipophilicity compared to methyl esters.
  • 2-Oxo group : Facilitates hydrogen bonding in crystal packing.

Comparisons with analogs (Table 1) reveal how substituents influence properties:

Table 1: Structural and Functional Comparisons of Selected DHPM Derivatives

Compound Name Substituents (Position 4) Key Functional Groups Synthesis Method Biological Activity/Application References
Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-... 2,4-Difluorophenyl 2-Oxo, ethyl ester Microwave-assisted Potential DPP-IV inhibitor scaffold
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... Methoxymethylfuran 2-Oxo, ethyl ester Solvent-free grinding Not reported
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-... 4-Bromophenyl 2-Thioxo, ethyl ester Solvent-free fusion Antimicrobial activity
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-... 5-Methylthiophen-2-yl 2-Oxo, methyl ester Not specified Thymidine phosphorylase inhibition
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-... p-Tolyl (4-methylphenyl) 2-Oxo, ethyl ester Classical Biginelli reaction Crystallography studies
Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-... 2,4-Dichlorophenyl 2-Thioxo, ethyl ester AlTiTUD-1 catalyzed Antimicrobial activity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-difluorophenyl group in the target compound balances electronegativity and steric effects, whereas bromophenyl () or dichlorophenyl () groups increase molecular weight and polarity.
  • Thioxo vs.
  • Aromatic Ring Modifications : Furan () and thiophene () substituents introduce heterocyclic diversity, altering π-π stacking interactions and bioavailability .

Crystallographic and Conformational Analysis

  • Crystal Packing : The target compound’s dihedral angles (68.65°–88.76°) between pyrimidine and aromatic rings contrast with the near-planar geometry of p-tolyl derivatives (), where steric hindrance is minimized .
  • Disorder : Disorder in ester groups () is less common in structurally rigid analogs like thiophene derivatives (), which exhibit ordered packing due to sulfur’s larger atomic radius .

Biological Activity

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C₁₄H₁₄F₂N₂O₃
  • Molecular Weight : 296.269 g/mol
  • CAS Number : 312632-14-7
  • MDL Number : MFCD01136026

The compound exhibits various biological activities primarily attributed to its structural characteristics. The dihydropyrimidinone core is known for its ability to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Calcium Channel Blockade : Similar compounds have been shown to modulate calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .
  • Apoptosis Induction : Studies suggest that derivatives of this compound may induce apoptotic pathways in cancer cells by activating specific signaling cascades .
  • Anti-inflammatory Activity : The presence of the difluorophenyl group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Calcium Channel ModulationInhibits calcium influx in cardiac cells
Anti-inflammatoryReduces secretion of TNF-alpha

Case Studies

  • Anticancer Activity :
    A study conducted on triple-negative breast cancer (TNBC) cells demonstrated that ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate significantly reduced cell viability and induced apoptosis through the activation of the MEK/ERK signaling pathway .
  • Calcium Channel Blockade :
    In vitro experiments showed that the compound effectively blocked calcium channels in cardiomyocytes, leading to decreased contractility and potential therapeutic applications in managing arrhythmias .
  • Anti-inflammatory Effects :
    Research indicated that this compound could inhibit the production of inflammatory mediators such as IL-6 and TNF-alpha in macrophage cultures, suggesting its potential use in treating inflammatory diseases .

Structural Analysis

The crystal structure of ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate reveals a flattened boat conformation of the dihydropyrimidinone ring. The difluorophenyl group exhibits disorder over two positions, which may influence its biological interactions .

Table 2: Crystal Structure Parameters

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Cell Dimensions (Å)a = 7.5176, b = 8.0483, c = 11.9323
Density (Mg/m³)1.466

Q & A

Q. Optimization Strategies :

  • Solvent Selection : DCM or dimethyl sulfoxide (DMSO) improves solubility of intermediates, while ethanol enhances cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or acidic resins (e.g., Amberlyst-15) increase reaction rates and yields up to 85% .
  • Purity Control : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane:ethyl acetate) ensures >95% purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; methyl groups at δ 2.1–2.3 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

Q. Crystallographic Methods :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, the 2,4-difluorophenyl group adopts a pseudoaxial orientation, with bond angles deviating by <2° from ideal tetrahedral geometry .
  • Data-to-Parameter Ratios : Aim for ratios >15:1 (e.g., 20.7:1 in ) to ensure structural accuracy .

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space GroupTriclinic, P1P\overline{1}
Unit Cell Dimensionsa=11.30A˚,b=13.96A˚,c=24.35A˚a = 11.30 \, \text{Å}, \, b = 13.96 \, \text{Å}, \, c = 24.35 \, \text{Å}
RR-factor0.051
Data-to-Parameter Ratio20.7

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidine derivatives?

Advanced Research Question
Discrepancies often arise from variations in substituents (e.g., fluorophenyl vs. methoxyphenyl groups) or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2,4-difluorophenyl with 4-cyanophenyl) and compare bioactivity trends .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
  • Molecular Docking : Validate interactions with target proteins (e.g., COX-2 or kinase enzymes) to explain activity differences. For example, 2,4-difluorophenyl derivatives show stronger hydrophobic binding than hydroxylated analogs .

What strategies are recommended for optimizing the regioselectivity in multi-step syntheses of this compound?

Advanced Research Question
Regioselectivity challenges arise during cyclization and functionalization steps. Key strategies:

  • Directed Metalation : Use directing groups (e.g., -OMe or -F) to control electrophilic substitution patterns. Fluorine’s electron-withdrawing effect directs meta-substitution in aryl rings .
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts like open-chain intermediates .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., L-proline) induce enantioselectivity in tetrahydropyrimidine ring formation, achieving >90% enantiomeric excess (ee) .

Table 2 : Yield Optimization via Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolZnCl₂7892
DCMAmberlyst-158595
DMSONone6588

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question
The 2,4-difluorophenyl group’s electron-withdrawing effect enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) show:

  • Charge Distribution : C2 carries a partial positive charge (δ+=0.32\delta^+ = 0.32), making it susceptible to nucleophilic addition .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times due to steric hindrance from the 6-methyl group .

What are the key considerations for validating thermal stability in material science applications?

Advanced Research Question
Thermal stability is critical for high-temperature applications (e.g., polymer additives). Methods include:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (TdT_d) >250°C indicate suitability for industrial processes .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions; glass transition temperatures (TgT_g) correlate with crystallinity .

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